molecular formula C35H46N16O9 B12576558 Glycyl-L-histidylglycyl-L-histidyl-L-prolyl-L-histidylglycyl-L-histidine CAS No. 185692-11-9

Glycyl-L-histidylglycyl-L-histidyl-L-prolyl-L-histidylglycyl-L-histidine

Cat. No.: B12576558
CAS No.: 185692-11-9
M. Wt: 834.8 g/mol
InChI Key: FSGUKCPAFLDOLX-IRGGMKSGSA-N
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Description

Glycyl-L-histidylglycyl-L-histidyl-L-prolyl-L-histidylglycyl-L-histidine is a peptide compound composed of multiple amino acids, including glycine, L-histidine, and L-proline. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-histidylglycyl-L-histidyl-L-prolyl-L-histidylglycyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and subsequently purified.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-histidylglycyl-L-histidyl-L-prolyl-L-histidylglycyl-L-histidine can undergo various chemical reactions, including:

    Oxidation: The histidine residues can be oxidized under specific conditions.

    Reduction: Disulfide bonds, if present, can be reduced to thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various chemical reagents depending on the desired modification.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine residues can lead to the formation of oxo-histidine derivatives.

Scientific Research Applications

Glycyl-L-histidylglycyl-L-histidyl-L-prolyl-L-histidylglycyl-L-histidine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Utilized in the development of peptide-based materials and products.

Mechanism of Action

The mechanism of action of Glycyl-L-histidylglycyl-L-histidyl-L-prolyl-L-histidylglycyl-L-histidine involves its interaction with specific molecular targets and pathways. The histidine residues may play a crucial role in binding to metal ions and other biomolecules, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-histidyl-L-lysine: Another peptide with similar amino acid composition but different biological activities.

    Glycyl-L-histidyl-L-lysine acetate: A derivative with distinct properties and applications.

Uniqueness

Glycyl-L-histidylglycyl-L-histidyl-L-prolyl-L-histidylglycyl-L-histidine is unique due to its specific sequence and the presence of multiple histidine residues, which may confer unique binding properties and biological activities.

Properties

CAS No.

185692-11-9

Molecular Formula

C35H46N16O9

Molecular Weight

834.8 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C35H46N16O9/c36-8-28(52)47-23(4-19-9-37-15-43-19)31(55)41-13-29(53)48-25(6-21-11-39-17-45-21)34(58)51-3-1-2-27(51)33(57)50-24(5-20-10-38-16-44-20)32(56)42-14-30(54)49-26(35(59)60)7-22-12-40-18-46-22/h9-12,15-18,23-27H,1-8,13-14,36H2,(H,37,43)(H,38,44)(H,39,45)(H,40,46)(H,41,55)(H,42,56)(H,47,52)(H,48,53)(H,49,54)(H,50,57)(H,59,60)/t23-,24-,25-,26-,27-/m0/s1

InChI Key

FSGUKCPAFLDOLX-IRGGMKSGSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)CNC(=O)[C@H](CC3=CN=CN3)NC(=O)CN)C(=O)N[C@@H](CC4=CN=CN4)C(=O)NCC(=O)N[C@@H](CC5=CN=CN5)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)CNC(=O)C(CC3=CN=CN3)NC(=O)CN)C(=O)NC(CC4=CN=CN4)C(=O)NCC(=O)NC(CC5=CN=CN5)C(=O)O

Origin of Product

United States

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